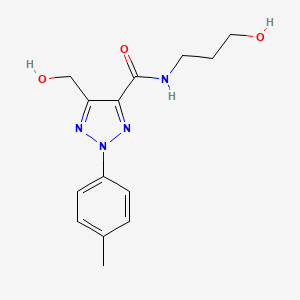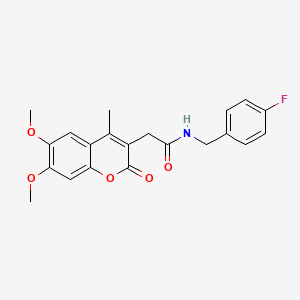![molecular formula C27H18FNO5 B11390867 N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11390867.png)
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of benzofuran, chromene, and benzoyl groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including Friedel-Crafts acylation and subsequent functional group transformations. The preparation begins with the acylation of benzofuran using 3-fluoro-4-methylbenzoyl chloride under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as cyclization and amide formation, to yield the final compound .
Chemical Reactions Analysis
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the development of new materials and molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties, due to its ability to interact with biological targets.
Medicine: The compound’s pharmacological potential is being investigated for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
3-Fluoro-4-methylbenzoyl chloride: This compound is a key intermediate in the synthesis of the target compound and shares similar chemical properties.
2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine:
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H18FNO5 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H18FNO5/c1-14-7-10-17-20(30)13-23(33-22(17)11-14)27(32)29-24-18-5-3-4-6-21(18)34-26(24)25(31)16-9-8-15(2)19(28)12-16/h3-13H,1-2H3,(H,29,32) |
InChI Key |
QUTQFOTYDTZBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390786.png)
![4-(heptyloxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11390788.png)
![2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide](/img/structure/B11390789.png)
![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11390814.png)
![4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390822.png)



![2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11390841.png)
![9-(2-naphthyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11390843.png)
![2-(2-chlorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11390850.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11390857.png)
![1-(3-chlorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390858.png)
![(5s,7s)-1',5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11390865.png)
